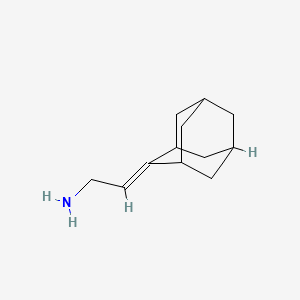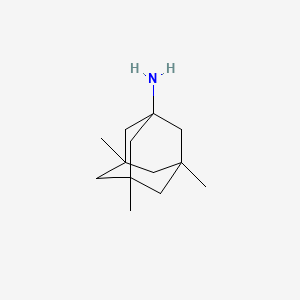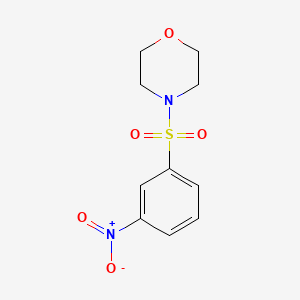
4-(3-Nitrophenylsulfonyl)morpholine
Descripción general
Descripción
The compound "4-(3-Nitrophenylsulfonyl)morpholine" is a chemical entity that has been studied in various contexts due to its potential applications in medicinal chemistry and organic synthesis. The papers provided offer insights into the structural characteristics, synthesis, and reactivity of related compounds, which can help in understanding the properties and potential uses of "4-(3-Nitrophenylsulfonyl)morpholine" .
Synthesis Analysis
The synthesis of morpholine derivatives, such as "4-(3-Nitrophenylsulfonyl)morpholine," often involves multi-step chemical processes. For instance, a chiral five-step synthesis of a related morpholine compound from (R)- and (S)-2-methylglycidols has been reported, which includes the conversion of morpholines into various derivatives through reactions such as quaternization . Although the exact synthesis of "4-(3-Nitrophenylsulfonyl)morpholine" is not detailed in the provided papers, the methodologies described for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(3-Nitrophenylsulfonyl)morpholine" has been elucidated using techniques like X-ray diffraction and spectroscopy. For example, the crystal structure of a related compound with a nitrophenylsulfonyl group attached to a morpholine ring has been determined, revealing how the nitro groups are oriented with respect to the benzene ring and how the morpholine ring adopts a chair conformation . These structural insights are crucial for understanding the chemical behavior and potential interactions of "4-(3-Nitrophenylsulfonyl)morpholine."
Chemical Reactions Analysis
The reactivity of nitrophenylsulfonyl-substituted compounds has been explored in various studies. Nucleophilic substitution reactions are common, where the nitrophenylsulfonyl group can be replaced by other groups, such as thiophenol or morpholine . This suggests that "4-(3-Nitrophenylsulfonyl)morpholine" could also participate in similar reactions, which could be useful for further functionalization or for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(3-Nitrophenylsulfonyl)morpholine" can be inferred from studies on related compounds. For instance, the presence of nitro and sulfonyl groups is known to influence properties like solubility, acidity, and reactivity . The intermolecular hydrogen bonding patterns observed in similar structures could also affect the compound's melting point, boiling point, and stability . Additionally, the morpholine ring's conformation could impact the compound's ability to interact with biological targets, as seen in the case of acetylcholinesterase inhibition by morpholine derivatives .
Relevant Case Studies
Case studies involving related compounds demonstrate the potential applications of "4-(3-Nitrophenylsulfonyl)morpholine" in medicinal chemistry. For example, morpholine derivatives have been synthesized as intermediates for biologically active compounds, with some showing significant activity as caspase-3 inhibitors . The ability of these compounds to inhibit enzymes like acetylcholinesterase also points to their potential as therapeutic agents . These case studies highlight the importance of understanding the synthesis, structure, and reactivity of "4-(3-Nitrophenylsulfonyl)morpholine" for its potential application in drug discovery and development.
Safety and Hazards
Users should avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Users should use personal protective equipment and wear chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed . Personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
Propiedades
IUPAC Name |
4-(3-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c13-12(14)9-2-1-3-10(8-9)18(15,16)11-4-6-17-7-5-11/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYXNNGNLAIXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285208 | |
| Record name | 4-(3-Nitrobenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenylsulfonyl)morpholine | |
CAS RN |
91619-33-9 | |
| Record name | 4-[(3-Nitrophenyl)sulfonyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91619-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 41055 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091619339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 91619-33-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-Nitrobenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

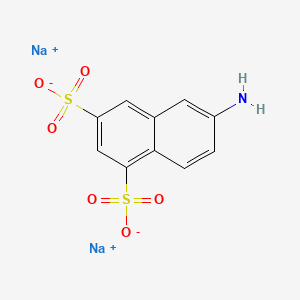
![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)

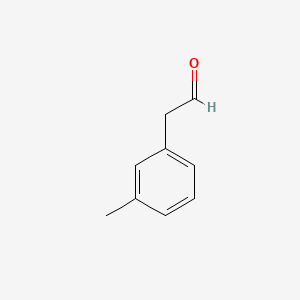
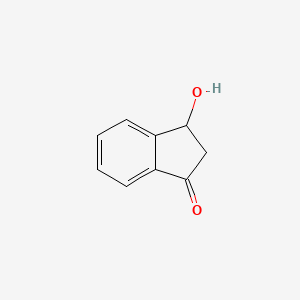

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
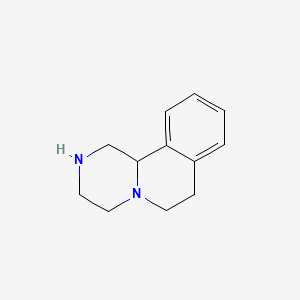
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)

